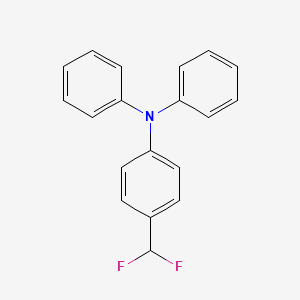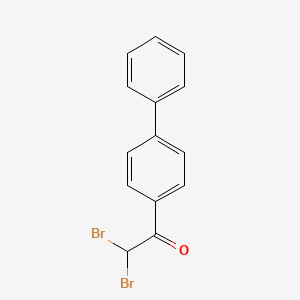
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid is an organic compound characterized by the presence of a fluoro-substituted naphthalene ring attached to a 2-oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronaphthalene, which is subjected to a series of reactions to introduce the necessary functional groups.
Formation of Intermediate: The intermediate compound is formed through a Friedel-Crafts acylation reaction, where 4-fluoronaphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Oxidation: The intermediate is then oxidized to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxo or hydroxyl groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with various functional groups replacing the fluoro group.
Applications De Recherche Scientifique
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The fluoro-substituted naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxo group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-1-naphthylboronic Acid: Shares the fluoro-substituted naphthalene ring but differs in the functional group attached.
4-Fluoronaphthalene-1-boronic Acid: Another compound with a similar naphthalene ring structure but different functional groups.
Uniqueness
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid is unique due to the presence of both the fluoro-substituted naphthalene ring and the 2-oxopropanoic acid moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H9FO3 |
|---|---|
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
3-(4-fluoronaphthalen-1-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H9FO3/c14-11-6-5-8(7-12(15)13(16)17)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,16,17) |
Clé InChI |
FKKTVVBLMDNGKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2F)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)



![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)







